Product packaging for (S)-chroman-4-amine(Cat. No.:CAS No. 188198-38-1)

(S)-chroman-4-amine

Cat. No.: B071886
CAS No.: 188198-38-1
M. Wt: 149.19 g/mol
InChI Key: LCOFMNJNNXWKOC-QMMMGPOBSA-N
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Description

(S)-chroman-4-amine is a valuable, enantiopure chiral building block and scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring a benzodihydropyran ring system with a stereochemically defined amine functional group at the 4-position, makes it a privileged motif for the synthesis of biologically active compounds. This chiral amine serves as a key intermediate in the development of potential therapeutic agents, particularly for Central Nervous System (CNS) targets, where its rigid, fused-ring system can impart favorable pharmacological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B071886 (S)-chroman-4-amine CAS No. 188198-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOFMNJNNXWKOC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Stereoselective Synthetic Methodologies for S Chroman 4 Amine

Asymmetric Catalytic Approaches for the Formation of the Chiral Center at C4

The direct creation of the stereocenter at the C4 position through asymmetric catalysis represents the most efficient and atom-economical approach to (S)-chroman-4-amine. This can be achieved through various catalytic systems, including organocatalysis, transition-metal catalysis, and biocatalysis.

Organocatalysis in Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines. One notable approach involves the asymmetric Mannich reaction. For instance, the reaction of 3-hydroxychromen-4-one (B1235781) with N-protected imines in the presence of the cinchona alkaloid dihydrocupreine as an organocatalyst can produce α-stereogenic chromenone amino derivatives with high yields (81–95%) and excellent enantioselectivities (up to 98% ee). wikipedia.org Although this provides the amino group at the C2 position, it highlights the potential of organocatalysis in the chromane (B1220400) system.

A more direct approach to the C4-aminated chromane scaffold involves the enantioselective decarboxylative Mannich reaction of malonic acid half esters with cyclic aldimines. This reaction, catalyzed by a copper(I)/(R,R)-Ph-Box complex, furnishes chiral β-amino esters in high yields and with excellent enantioselectivity. americanelements.comfishersci.fiamericanelements.com These products can then be converted to the desired chiral chroman-4-amines, demonstrating a viable organocatalytic strategy. americanelements.comfishersci.fi

Catalyst/ReagentReaction TypeSubstratesProduct TypeYieldEnantioselectivity (ee)Reference
DihydrocupreineMannich-type addition3-Hydroxychromen-4-one, N-protected iminesα-Stereogenic chromenone amino derivatives81-95%up to 98% wikipedia.org
Copper(I)/(R,R)-Ph-BoxDecarboxylative MannichMalonic acid half esters, Cyclic aldiminesChiral β-amino estersGood to HighExcellent americanelements.comfishersci.fi

Transition-Metal-Catalyzed Asymmetric Hydrogenation and Reductive Amination

Transition-metal catalysis, particularly asymmetric hydrogenation and reductive amination, offers a highly effective pathway to chiral amines from prochiral ketones or imines. The asymmetric hydrogenation of enamines or the direct reductive amination of chroman-4-ones are prominent strategies.

Ruthenium and iridium-based catalysts are widely employed for the asymmetric hydrogenation of cyclic imines, which can be precursors to this compound. sci-hub.se For example, iridium catalysts bearing chiral phosphine (B1218219) ligands have shown exceptional performance in the asymmetric hydrogenation of various imines, achieving high enantioselectivities. sci-hub.se

The direct asymmetric reductive amination of chroman-4-one is a more direct route. This transformation can be achieved using a variety of transition metal catalysts, such as those based on iridium, rhodium, or ruthenium, in the presence of an amine source and a reducing agent (typically H₂). The choice of chiral ligand is crucial for achieving high enantioselectivity. While a simple reductive amination of the chromanone precursor has been reported for the synthesis of a library of gem-dimethylchroman-4-amine compounds, achieving high enantioselectivity often requires specialized chiral catalysts. fishersci.fi

A two-step approach involving the asymmetric reduction of chroman-4-one to the corresponding (S)-chroman-4-ol, followed by a stereoinvertive amination, is also a common and effective strategy. The initial ketone reduction can be accomplished with high enantioselectivity using catalysts like the Corey-Bakshi-Shibata (CBS) catalyst (an oxazaborolidine) with a borane (B79455) source such as borane-dimethyl sulfide (B99878) complex. fishersci.fi

Catalyst SystemReaction TypeStarting MaterialIntermediate/ProductEnantioselectivity (ee)Reference
Ir/(S,S)-f-BinaphaneAsymmetric HydrogenationN-alkyl α-aryl furan-containing iminesChiral aminesup to 90% sci-hub.se
CBS catalyst/BoraneAsymmetric ReductionChroman-4-one(S)-Chroman-4-olHigh fishersci.fi

Biocatalytic Transformations for Enantiopure this compound Production

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes such as alcohol dehydrogenases (ADHs), transaminases (TAs), and imine reductases (IREDs) are particularly relevant for the production of this compound. fishersci.ie

A key strategy involves the asymmetric reduction of a chroman-4-one precursor to the enantiopure (S)-chroman-4-ol using a whole-cell biocatalyst. For example, Lactobacillus paracasei has been successfully used for the bioreduction of 6-chlorochroman-4-one (B184904) to (S)-6-chlorochroman-4-ol with greater than 99% enantiomeric excess (ee) and on a gram scale. sci-hub.senih.govresearchgate.net This chiral alcohol can then be converted to the corresponding amine via chemical steps, such as a Mitsunobu reaction or conversion to a mesylate followed by azide (B81097) displacement and reduction.

Transaminases are particularly powerful for the direct asymmetric synthesis of amines from ketones. A transaminase could potentially convert chroman-4-one directly to this compound using an amine donor like isopropylamine. This approach is highly atom-economical and is used industrially for the synthesis of other chiral amines. fishersci.ie Similarly, imine reductases (IREDs) can catalyze the asymmetric reduction of cyclic imines, which can be formed in situ from chroman-4-one and an amine source. fishersci.ie

BiocatalystReaction TypeSubstrateProductEnantiomeric Excess (ee)YieldReference
Lactobacillus paracasei (whole cell)Asymmetric Reduction6-Chlorochroman-4-one(S)-6-Chlorochroman-4-ol>99%94% sci-hub.senih.gov
Transaminase (general)Asymmetric AminationChroman-4-oneThis compoundHigh (potential)- fishersci.ie
Imine Reductase (general)Asymmetric Reductive AminationChroman-4-one & AmineThis compoundHigh (potential)- fishersci.ie

Chiral Auxiliary-Mediated Strategies for Diastereoselective Synthesis

Chiral auxiliary-based methods involve the temporary attachment of a chiral molecule to the substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

One such strategy is the CN(R,S) methodology, which has been applied to the enantioselective synthesis of spirocyclic aminochroman derivatives. sarchemlabs.com This method utilizes a chiral oxazolopiperidine derived from a chiral amino alcohol like (R)-2-phenylglycinol. The synthesis involves the reaction of this chiral auxiliary with the chromane precursor to form a diastereomeric intermediate, which then undergoes cyclization and subsequent removal of the auxiliary to yield the enantiopure aminochroman. sarchemlabs.com While this has been demonstrated for spirocyclic systems, the principle is adaptable for the synthesis of this compound.

Chemoenzymatic Synthesis Routes to this compound

Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions. A practical chemoenzymatic route to this compound begins with the biocatalytic reduction of a substituted chroman-4-one.

As mentioned in section 2.1.3, whole cells of Lactobacillus paracasei can asymmetrically reduce 6-chlorochroman-4-one to (S)-6-chlorochroman-4-ol in high yield and enantiopurity. sci-hub.senih.gov This enantiopure alcohol is then subjected to chemical transformations. A typical sequence involves the activation of the hydroxyl group, for example, by conversion to a mesylate or tosylate. This is followed by nucleophilic substitution with an azide source (e.g., sodium azide), which proceeds with inversion of configuration to give the (R)-azide. Finally, reduction of the azide, commonly through catalytic hydrogenation or Staudinger reaction, yields the desired this compound. This combination of a highly selective biological step and robust chemical transformations provides an effective pathway to the enantiopure product.

Resolution Techniques for Enantiomeric Enrichment of Chroman-4-amine (B2768764) Racemates

Resolution is a classical yet still valuable method for separating enantiomers from a racemic mixture. This can be achieved through classical resolution with chiral resolving agents or through kinetic resolution.

Classical Resolution: This method involves the reaction of racemic chroman-4-amine with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. After separation, the desired enantiomer of the amine is liberated by treatment with a base. Chiral acids such as (R)-mandelic acid or D-tartaric acid have been used effectively to resolve racemic chroman-4-amines, yielding the target enantiomer with high optical purity after crystallization.

Kinetic Resolution: This technique relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Enzymatic kinetic resolution is a common approach. For example, lipases can be used for the enantioselective acylation of racemic chroman-4-ols, which are precursors to the amines. chemrxiv.org Similarly, the catalytic resolution of racemic cyclic amines has been achieved through enantioselective amidation. acs.org Another powerful method is the asymmetric hydrogenation of racemic substrates. For instance, the kinetic resolution of racemic 4-substituted chroman-2-ones has been demonstrated using chiral Iridium catalysts, achieving high selectivity factors. chinesechemsoc.org This highlights the potential for developing a kinetic resolution protocol for chroman-4-amine itself or a suitable precursor.

Strategic Derivatization and Functionalization of S Chroman 4 Amine

Amine Functionalization: Acylation, Alkylation, and Arylation Reactions

The primary amine group at the C4 position of the chroman ring is a key handle for nucleophilic reactions, permitting straightforward functionalization through acylation, alkylation, and arylation. vulcanchem.com

Acylation: The amine group readily undergoes acylation to form amides. This transformation is typically achieved by reacting (S)-chroman-4-amine with acylating agents such as acyl chlorides or anhydrides. acs.org For instance, the amine of a chroman derivative has been successfully acetylated using acetyl chloride in pyridine (B92270) to generate the corresponding acetamide. acs.org This reaction is fundamental in modifying the hydrogen-bonding capacity and steric bulk around the pharmacophore. Amidation can also be achieved using various coupling reagents that activate a carboxylic acid partner for reaction with the amine. beilstein-journals.org

Alkylation: N-alkylation of the chroman-4-amine (B2768764) introduces substituents that can alter a compound's lipophilicity, basicity, and interaction with biological targets. Common methods include direct alkylation with alkyl halides via an SN2 reaction or through reductive amination. tminehan.com Reductive amination, which involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate followed by reduction, is often preferred as it minimizes the risk of over-alkylation that can occur in direct alkylation methods. tminehan.com These strategies have been used to synthesize derivatives like Chroman-4-yl-(3-methoxy-propyl)-amine. Exhaustive alkylation, typically with methyl iodide, can be employed to synthesize quaternary ammonium (B1175870) salts. libretexts.org

Arylation: The introduction of aryl groups onto the amine nitrogen (N-arylation) is a powerful method for creating structural diversity. Modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are efficient methods for forming C-N bonds between the chroman-4-amine and various aryl halides or pseudo-halides. These reactions offer a broad substrate scope and functional group tolerance, allowing for the synthesis of complex N-aryl chroman derivatives. semanticscholar.orgambeed.com

Modifications of the Chroman Ring System: Substituent Effects and Ring Expansion/Contraction

Beyond the amine group, the chroman ring itself offers extensive opportunities for modification, either by altering substituents on the aromatic ring or by chemically transforming the heterocyclic ring structure.

Substituent Effects: The electronic properties and steric profile of substituents on the aromatic portion of the chroman scaffold have a profound impact on biological activity. acs.orgnih.gov Structure-activity relationship studies on various chroman-4-one derivatives have demonstrated that even minor changes to the substitution pattern can markedly affect the compound's potency. nih.gov

Research into sirtuin 2 (SIRT2) inhibitors revealed specific trends:

Electron-withdrawing groups at the 6- and 8-positions, such as bromo substituents, were found to be favorable for inhibitory activity. acs.orgacs.org

Electron-donating groups , like methoxy (B1213986) or dimethyl groups, generally led to less potent inhibitors. nih.gov

The position of the substituent is critical; for instance, a substituent at the 6-position was found to be more important for activity than one at the 8-position. acs.org

Unsubstituted chroman-4-ones often show a complete loss of activity, indicating that substituents on the aromatic system are necessary for inhibition. acs.orgnih.gov

In a separate study on the radical scavenging activity of 6-chromanol derivatives, a clear correlation was found between the electronic nature of substituents and their effect:

Electron-donating groups (e.g., amino, acetylamino) enhanced radical scavenging activity. rsc.org

Electron-withdrawing groups (e.g., chloro, nitro) decreased this activity. rsc.org

The following table summarizes the observed effects of substituents on the activity of chroman derivatives based on selected research findings.

PositionSubstituent TypeEffect on Activity (SIRT2 Inhibition)Reference
6, 8Larger, electron-withdrawingFavorable acs.org, acs.org
6, 8Electron-donatingDecreased potency nih.gov
7FluoroWeak inhibitory activity acs.org
2Bulky groups (e.g., phenyl)Diminished inhibition nih.gov

Ring Expansion/Contraction: Advanced synthetic strategies allow for the modification of the core ring structure.

Ring Contraction: Chroman derivatives can be synthesized via the ring contraction of larger heterocyclic systems. For example, seven-membered dihydro-1-benzoxepines can undergo oxidative rearrangement induced by hypervalent iodine reagents to contract into functionalized chroman structures. thieme-connect.de Another approach involves the oxidative ring-contraction of tetrahydrobenzooxepinones, which are seven-membered lactones, to yield chroman-2-carboxylic acids. chemrxiv.org

Ring Expansion: While less common for this specific scaffold, ring expansion methodologies are established in heterocyclic chemistry. thieme-connect.de Electrochemical methods, for instance, have been developed for the ring expansion of other benzocyclic ketones into medium-sized lactams through C-C bond cleavage, a strategy that could potentially be adapted for chroman systems. chinesechemsoc.orgchinesechemsoc.org

Development of Diverse Compound Libraries Based on the this compound Scaffold

The chroman framework is considered a "privileged scaffold" because it is a recurring motif in molecules that bind to multiple, distinct biological targets. researchgate.netnih.govacs.org This recognition has spurred the use of this compound and its analogs as a foundation for constructing diverse compound libraries aimed at drug discovery. acs.orglifechemicals.com

The generation of these libraries involves systematically applying the functionalization and modification strategies discussed previously. By combining various acyl, alkyl, and aryl groups at the C4-amine with different substitution patterns on the aromatic ring, chemists can generate a large number of distinct molecules. core.ac.uk This diversity-oriented synthesis approach allows for the systematic exploration of chemical space to identify compounds with optimal potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. acs.org

Examples of such libraries include:

Sirtuin Inhibitors: A series of substituted chroman-4-one derivatives were synthesized to explore and optimize SIRT2 inhibition, leading to the identification of potent and selective inhibitors with IC₅₀ values in the low micromolar range. acs.orgacs.org

Anticancer Agents: Libraries of 2-amino-4-aryl-4H-chromene derivatives have been prepared and screened for cytotoxic activity against various human tumor cell lines, identifying compounds with significant potency. frontiersin.org

Multineurotarget Agents: The chromanone scaffold has been used to develop libraries of compounds designed to interact with multiple targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and sigma-1 (σ1) receptors. acs.org

The systematic synthesis of these compound libraries, guided by the principles of medicinal chemistry and structure-based design, continues to be a fruitful strategy for discovering novel therapeutic candidates based on the versatile this compound scaffold. nih.govcore.ac.uk

Medicinal Chemistry Applications of S Chroman 4 Amine Derivatives in Drug Discovery

(S)-Chroman-4-amine as a Chiral Core in Novel Drug Candidate Synthesis

The this compound moiety serves as a foundational chiral scaffold in the assembly of a diverse range of bioactive molecules. nih.gov Its inherent structural features are leveraged by medicinal chemists to develop new therapeutic agents, particularly in fields such as neurology and oncology. nih.gov The strategic use of this building block allows for the creation of complex molecules with specific stereochemistry, which is often crucial for biological activity. For example, chiral chroman-4-amines are central to the architecture of potent inhibitors of the Kv1.5 potassium channel and antagonists of the human bradykinin (B550075) B1 receptor. lookchem.com

Incorporation into Heterocyclic and Fused Ring Systems

The amine functionality of this compound provides a reactive handle for its incorporation into more elaborate heterocyclic and fused ring systems. This strategy is frequently employed to develop inhibitors for various enzymes and receptors. A notable application is in the creation of inhibitors for enzymes implicated in neurodegenerative diseases like Alzheimer's. core.ac.uk

For instance, through reductive amination of a chromanone precursor, gem-dimethylchroman-4-amine derivatives have been synthesized. core.ac.uk Further modification of this amine, such as through propargylation to create N-propargylated chroman-4-amines, has been explored to target monoamine oxidase B (MAO-B), an enzyme of interest in Parkinson's disease treatment. core.ac.uk The chromanone scaffold, a direct precursor to chroman-amine, has also been used to generate more complex systems like chromenopyridines. nih.gov This demonstrates the versatility of the chroman framework in constructing diverse molecular architectures aimed at specific biological targets.

Design and Synthesis of Natural Product Analogues

The structural rigidity and defined stereochemistry of the chroman ring make it an excellent scaffold for developing peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides. One such application involves the creation of analogues of the peptide hormone somatostatin (B550006). gu.sesemanticscholar.orgnih.gov By attaching side-chain equivalents of the critical amino acids from somatostatin (specifically Trp8 and Lys9) onto a chroman-4-one scaffold, researchers have developed non-peptide molecules that can mimic the β-turn structure essential for somatostatin's biological activity. gu.senih.gov This approach has yielded compounds with binding affinity for somatostatin receptors, showcasing the potential of the chroman framework to replicate the biological function of complex natural products. gu.senih.gov

Structure-Activity Relationship (SAR) Studies of this compound Conjugates

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For this compound derivatives, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Enantioselective Recognition and Receptor Binding Affinity

The specific three-dimensional arrangement (stereochemistry) of the this compound core is critical for its interaction with biological targets. Enantioselectivity, where one enantiomer (mirror image) of a drug is more active than the other, is a common phenomenon. For example, in a series of chroman-4-one based inhibitors of Sirtuin 2 (SIRT2), the (S)-enantiomer was found to be slightly more potent than the (R)-enantiomer, highlighting the importance of the chiral center at position C2 for activity.

The precise orientation of the chroman scaffold within a receptor's binding pocket dictates its affinity. Crystallographic studies of a chroman-4-one inhibitor bound to Trypanosoma brucei pteridine (B1203161) reductase 1 (TbPTR1) revealed key interactions: the chroman-4-one moiety is involved in a π-sandwich between the nicotinamide (B372718) ring of the NADP+ cofactor and a phenylalanine residue (Phe97). nih.govnih.govrcsb.orgscite.ai The ether oxygen and carbonyl group form crucial hydrogen bonds, anchoring the molecule within the active site. nih.govnih.gov Similarly, molecular docking studies of chroman-4-amine (B2768764) derivatives with butyrylcholinesterase (BuChE) have provided insights into their binding modes, guiding further optimization. core.ac.uk

Influence of Substituent Position and Electronic Properties on Biological Efficacy

Modifying the chroman ring with different chemical substituents at various positions can dramatically alter biological activity. SAR studies on chroman-4-one derivatives as SIRT2 inhibitors have yielded clear insights. For instance, it was found that having an alkyl chain of three to five carbons at the 2-position was important for potency. gu.se Furthermore, the electronic properties of substituents on the aromatic ring play a significant role. Larger, electron-withdrawing groups (like bromine or chlorine) at the 6- and 8-positions were found to be favorable for high inhibitory potency. gu.se The most potent inhibitor in one study was 6,8-dibromo-2-pentylchroman-4-one. gu.se This indicates that electron-poor chroman-4-ones are generally more potent SIRT2 inhibitors. gu.se

In a different context, SAR studies on gem-dimethylchroman-4-amine derivatives as BuChE inhibitors showed that an electron-donating methoxy (B1213986) (-OCH3) group at the 8-position provided the highest inhibitory activity. core.ac.uk This contrasts with the findings for SIRT2 inhibitors and underscores how the optimal substitution pattern is highly dependent on the specific biological target.

Table 1: SAR Summary for Chroman-based Inhibitors
ScaffoldTargetFavorable SubstitutionsKey Findings
Chroman-4-oneSIRT2
  • C2: C3-C5 alkyl chain
  • C6 & C8: Large, electron-withdrawing groups (e.g., Br, Cl)
  • Electron-poor derivatives showed higher potency. The (S)-enantiomer was slightly more active.
    gem-Dimethylchroman-4-amineButyrylcholinesterase (BuChE)
  • C8: Methoxy (-OCH3) group
  • An electron-donating group at C8 enhanced activity significantly compared to unsubstituted or C6-substituted analogues.

    Target-Oriented Drug Design Leveraging the this compound Stereochemistry

    The defined stereochemistry of this compound is a powerful tool for target-oriented drug design, where molecules are specifically engineered to interact with a particular biological target. This approach aims to maximize efficacy while minimizing off-target effects.

    Examples of this strategy include:

    Bradykinin B1 Receptor Antagonists : The human Bradykinin B1 receptor, which is involved in inflammation and chronic pain, has been targeted using molecules built around a chiral chroman diamine core. lookchem.comacs.orgnih.gov These antagonists, which incorporate the chroman-4-amine unit, have shown efficacy in models of inflammatory pain. lookchem.comacs.org

    Anti-parasitic Agents : Chroman-4-one derivatives have been designed as inhibitors of pteridine reductase 1 (PTR1), an essential enzyme in trypanosomatid parasites that cause diseases like African sleeping sickness and Leishmaniasis. nih.govnih.gov By understanding the binding mode within the PTR1 active site, researchers can rationally design chroman-based compounds with improved anti-parasitic activity and low toxicity. nih.govnih.gov

    Butyrylcholinesterase (BuChE) Inhibitors : In the context of Alzheimer's disease, gem-dimethylchroman-4-amine derivatives have been synthesized as selective inhibitors of BuChE. core.ac.uk Kinetic studies and molecular docking help to rationalize the observed activity and guide the design of more potent and selective inhibitors. core.ac.uk

    Biological and Pharmacological Assessment of S Chroman 4 Amine Derived Compounds

    In Vitro Pharmacological Profiling of (S)-Chroman-4-amine Analogues

    The initial assessment of novel chemical entities involves a comprehensive in vitro analysis to determine their interaction with biological targets and their effects on cellular functions.

    Derivatives of the chroman scaffold have been investigated for their affinity and functional activity at various G protein-coupled receptors (GPCRs) and other receptor types. These assays are crucial for identifying lead compounds and understanding their mechanism of action at the molecular level.

    One notable aminomethylchroman derivative, BAY x 3702, has demonstrated very high affinity for the 5-hydroxytryptamine1A (5-HT1A) receptor. nih.gov In binding assays using calf hippocampus, it showed a Ki value of 0.19 nM, which is significantly more potent than the reference agonist 8-OH-DPAT (Ki: 0.98 nM). nih.gov Further studies confirmed its high affinity at rat and human 5-HT1A receptors. nih.gov Functionally, BAY x 3702 acts as a potent, full agonist at postsynaptic 5-HT1A receptors, as determined by the forskolin-stimulated adenylate cyclase assay in rat hippocampal tissue, with an IC50 of 1.9 nM. nih.gov The compound also showed binding affinity for other receptors, including adrenergic (α1, α2), dopamine (B1211576) (D2, D4), and other serotonin (B10506) subtypes (5-HT1D, 5-HT7), where it generally acted as an antagonist. nih.gov

    In a different context, chromone-based derivatives have been developed as β-turn mimetics of somatostatin (B550006), leading to compounds with agonistic properties for sst2 and sst4 somatostatin receptor subtypes. gu.se Additionally, a series of chromen-4-one-2-carboxylic acid derivatives were synthesized and evaluated as ligands for the lipid-activated GPCR, GPR55. acs.org This work identified compounds that ranged from full agonists to antagonists, with one dual antagonist for GPR35/GPR55 also being discovered. acs.org Molecular modeling studies have also guided the design of 4-chromanone (B43037) derivatives to evaluate their binding affinity for opioid receptors, identifying potential new analgesic compounds. jmbfs.org

    Compound/Derivative ClassReceptor TargetBinding Affinity (Ki) / Potency (IC50)Functional CharacterizationReference
    BAY x 37025-HT1A (calf hippocampus)Ki: 0.19 nMFull Agonist nih.gov
    BAY x 37025-HT1A (rat cortex)Ki: 0.24 nMFull Agonist nih.gov
    BAY x 3702alpha-1 adrenergicKi: 6 nMAntagonist nih.gov
    BAY x 3702alpha-2 adrenergicKi: 7 nMAntagonist nih.gov
    BAY x 37025-HT7Ki: 7 nMNot specified nih.gov
    Chromone (B188151) derivativessst2, sst4Comparable to non-peptidic mimeticsAgonist gu.se
    Chromen-4-one derivativesGPR55IC50: 3.26 µM (for a dual antagonist)Agonists, Partial Agonists, Antagonists acs.org

    The chroman-4-amine (B2768764) and related chroman-4-one scaffolds have proven to be versatile platforms for designing enzyme inhibitors targeting a range of diseases.

    A significant area of research has been the development of Sirtuin 2 (SIRT2) inhibitors, as SIRT2 is implicated in neurodegenerative disorders and cancer. nih.govacs.org A series of substituted chroman-4-one derivatives were found to be potent and highly selective inhibitors of SIRT2 over SIRT1 and SIRT3. nih.govacs.org For instance, 8-bromo-6-chloro-2-pentylchroman-4-one showed an IC50 value of 4.5 µM for SIRT2, while 6,8-dibromo-2-pentylchroman-4-one was even more potent with an IC50 of 1.5 µM. nih.govacs.org Structure-activity relationship (SAR) studies revealed that an intact carbonyl group, an alkyl chain of three to five carbons in the 2-position, and large, electron-withdrawing groups in the 6- and 8-positions were critical for high potency. nih.govacs.org

    In the context of neurodegenerative diseases like Alzheimer's, gem-dimethyl-chroman-4-amine compounds have been synthesized and shown to be selective inhibitors of equine serum butyrylcholinesterase (eqBuChE), with IC50 values ranging from 7.6 to 67 µM. core.ac.ukresearchgate.net Kinetic studies identified these compounds as mixed-type inhibitors. core.ac.ukresearchgate.net These derivatives were only moderately active against monoamine oxidase (MAO) enzymes. core.ac.uk

    Other enzymatic targets have also been successfully inhibited by chroman derivatives. Chromen-4-one substituted oxadiazole analogs are potent inhibitors of β-glucuronidase, with IC50 values as low as 0.8 µM, significantly more potent than the standard D-saccharic acid 1,4-lactone. mdpi.com Furthermore, certain chroman-4-one derivatives have been identified as inhibitors of Pteridine (B1203161) Reductase 1 (PTR1) from Trypanosoma brucei and Leishmania infantum, showing potential as anti-parasitic agents. mdpi.comnih.gov

    Derivative ClassEnzyme TargetKey FindingsIC50 ValuesReference
    Substituted Chroman-4-onesSIRT2Potent and selective inhibition.1.5 µM - 10.6 µM nih.govacs.org
    Gem-dimethyl-chroman-4-aminesButyrylcholinesterase (BuChE)Selective, mixed-type inhibition.7.6 µM - 67 µM core.ac.uk
    Chromen-4-one oxadiazolesβ-GlucuronidasePotent inhibition.0.8 µM - 42.3 µM mdpi.com
    Chroman-4-onesPteridine Reductase 1 (PTR1)Inhibition of parasitic enzyme.12.6 µM (EC50 vs T. brucei) mdpi.comnih.gov
    Trimethoxyphenyl-4H-chromensTelomerasePotent inhibitory activity.Not specified tandfonline.com

    Cell-based assays are fundamental to confirming that the activity observed in biochemical assays translates into a functional effect in a biological system and to assess general cytotoxicity.

    Numerous this compound analogues, particularly those based on the chroman-4-one scaffold, have been evaluated for their cytotoxic and antiproliferative activity against various human cancer cell lines. researchgate.net For example, 3-methylidenechroman-4-ones demonstrated high cytotoxicity against leukemia cell lines HL-60 and NALM-6, with one analog (14d) showing greater potency (IC50 = 0.50 µM in NALM-6) than the reference drug carboplatin. mdpi.com This compound was found to induce apoptosis primarily through the extrinsic pathway. mdpi.com

    Similarly, spirocyclic chroman derivatives have been developed as potential treatments for prostate cancer. mdpi.com The most potent compound, B16, inhibited the proliferation of enzalutamide-resistant 22Rv1 cells with an IC50 value of 96 nM. mdpi.com In another study, two chroman-4-one derivatives with 2-pyridylethyl substituents showed a significant reduction in the proliferation of breast (MCF-7) and lung (A549) cancer cells, which correlated with their SIRT2 inhibitory potency. gu.seacs.org The functional consequence of SIRT2 inhibition in these cells was confirmed by an observed increase in the acetylation of α-tubulin, a known SIRT2 substrate. acs.org

    Other studies have reported the cytotoxicity of chromone derivatives against various cancer cell lines, including liver, colon, and breast cancer. scirp.orgresearchgate.netnih.govmdpi.com The antiproliferative activity of flavanone/chromanone derivatives in colon cancer cells was linked to their pro-oxidant properties, leading to increased reactive oxygen species (ROS), DNA damage, and induction of apoptosis/autophagy. mdpi.com

    Derivative ClassCell Line(s)Assay TypeKey FindingsIC50 ValuesReference
    3-Methylidenechroman-4-onesNALM-6 (Leukemia)MTTHighly cytotoxic, induces apoptosis.0.50 ± 0.05 µM mdpi.com
    3-Methylidenechroman-4-onesHL-60 (Leukemia)MTTMore potent than carboplatin.1.46 ± 0.16 µM mdpi.com
    Spirocyclic chroman derivatives22Rv1 (Prostate Cancer)ProliferationPotent inhibition of resistant cells.96 nM mdpi.com
    2-Pyridylethyl chroman-4-onesMCF-7 (Breast), A549 (Lung)ProliferationAntiproliferative effects.Not specified gu.seacs.org
    Flavanone/Chromanone derivativesColon Cancer Cell LinesProliferationAntiproliferative activity linked to ROS.~8–30 µM mdpi.com

    Enzyme Inhibition Studies and Kinetic Analysis

    In Vivo Efficacy Studies of this compound Derivatives in Disease Models

    Promising in vitro candidates are advanced to in vivo models to assess their therapeutic efficacy in a complex physiological environment.

    In the field of oncology, a spirocyclic chroman derivative, B16-P2, was evaluated in a 22Rv1 prostate cancer xenograft model. mdpi.com When administered orally, B16-P2 produced a statistically significant delay in tumor growth, with a tumor growth inhibition rate of 42%, which was superior to the reference compound A-485 (35%) at the same dose. mdpi.com Another study investigated a chromen-4-one derivative in a rat model of diethylnitrosamine-induced hepatocellular carcinoma (HCC). researchgate.net The results indicated that the compound could significantly improve pathological changes associated with the tumor. researchgate.net Similarly, a trimethoxyphenyl-4H-chromen derivative that acts as a telomerase inhibitor was also shown to improve pathological changes in a rat hepatic tumor model. tandfonline.com

    While extensive in vivo data for neuroscience applications of this compound derivatives are less prevalent in the provided sources, the potent in vitro activity of compounds like the 5-HT1A agonist BAY x 3702 and SIRT2 inhibitors suggests their potential for evaluation in preclinical models of depression, anxiety, and neurodegenerative diseases such as Parkinson's disease. nih.govnih.gov

    Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is engaging its target and eliciting the expected biological response in vivo.

    In oncology studies, the mechanism of action of chroman derivatives has been linked to specific biomarkers. For SIRT2 inhibitors, an increase in the acetylation of its substrate, α-tubulin, serves as a direct PD biomarker of target engagement in cancer cells. acs.org In an in vivo study of a chromen-4-one derivative in an HCC rat model, treatment was shown to re-establish the balance between the anti-apoptotic protein BCL-2 and the pro-apoptotic protein BAX, and it also lowered levels of Vascular Endothelial Growth Factor (VEGF). researchgate.net The study also measured changes in TNF-α, p53, Cytochrome C, and MMP-9, indicating a broad effect on inflammatory and apoptotic pathways. researchgate.net

    For a trimethoxyphenyl-4H-chromen derivative, the proposed mechanism of telomerase inhibition was supported by preliminary Western blot results showing that the compound could decrease the expression of dyskerin, a protein crucial for telomerase stability and function, and modulate the expression of apoptosis-related proteins like Bcl-2, Bax, and PARP. tandfonline.com These proteins serve as valuable biomarkers to confirm the drug's mechanism of action in preclinical settings.

    Preclinical Models for Therapeutic Areas (e.g., Oncology, Neuroscience)

    Mechanistic Investigations into the Biological Action of this compound Analogues

    The biological and pharmacological activities of this compound analogues are underpinned by their interactions with various biological targets. Mechanistic studies, including enzyme kinetics, molecular modeling, and target-based assays, have been crucial in elucidating how these compounds exert their effects at a molecular level. Investigations have primarily focused on their roles as enzyme inhibitors, particularly in the context of neurodegenerative diseases.

    Inhibition of Cholinesterases

    A significant area of investigation has been the inhibition of cholinesterases, particularly butyrylcholinesterase (BChE), by derivatives of chroman-4-amine. BChE activity is known to increase during the progression of Alzheimer's disease, making it a key therapeutic target. nih.gov

    A series of gem-dimethylchroman-4-amine compounds were found to be selective inhibitors of equine BChE (eqBuChE), with inhibitory concentrations (IC₅₀) in the micromolar range. core.ac.uk Kinetic analysis of the most potent of these analogues, such as the 8-methoxy-substituted compound 4b and the naphthyl-substituted compound 4d , revealed a mixed-type inhibition mechanism. core.ac.uk This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. Further insights from molecular docking and Saturation-Transfer Difference (STD)-NMR experiments have helped to delineate the binding mode. researchgate.netnih.gov Notably, the presence of the gem-dimethyl group on the chromane (B1220400) scaffold was identified as a critical feature for effective BChE inhibition. core.ac.uk

    CompoundSubstitution PatternBChE IC₅₀ (µM)Inhibition Type
    Unsubstituted (4a)Unsubstituted38Not specified
    Compound 4b8-Methoxy7.6Mixed
    Compound 4dNaphthyl8.9Mixed
    Compound 4e6-Methyl52Not specified

    Inhibition of Sirtuin 2 (SIRT2)

    The chroman-4-one scaffold, closely related to chroman-4-amine, has been extensively studied for its ability to inhibit Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase. acs.orgnih.gov SIRT2 is implicated in aging-related neurodegenerative disorders, making it an attractive therapeutic target. uni.lu

    Derivatives of 2-alkyl-chroman-4-one have been identified as potent and highly selective inhibitors of SIRT2 over other isoforms like SIRT1 and SIRT3. uni.luamericanelements.com For instance, 6,8-dibromo-2-pentylchroman-4-one was found to be a potent SIRT2 inhibitor with an IC₅₀ value of 1.5 μM. researchgate.net Structure-activity relationship (SAR) studies highlighted that electron-withdrawing groups at the 6- and 8-positions are favorable for activity. researchgate.net While many of these compounds were evaluated as racemates, a study on individual enantiomers showed that the (S)-isomer of a lead compound was slightly more potent than the (R)-isomer. acs.org

    Molecular modeling studies have proposed a binding mode for these inhibitors within the C-pocket of the NAD⁺ binding site of SIRT2, which is consistent with SAR data. acs.orggu.se This interaction does not appear to be competitive with the peptide substrate. acs.org The antiproliferative effects of these compounds in cancer cell lines have been correlated with their SIRT2 inhibitory potency and an increase in the acetylation of α-tubulin, a known SIRT2 substrate, further confirming that SIRT2 is the likely cellular target. nih.govhelsinki.fi

    CompoundSubstitution PatternSIRT2 IC₅₀ (µM)Selectivity
    6,8-dibromo-2-pentylchroman-4-one2-pentyl, 6,8-dibromo1.5Selective vs SIRT1/SIRT3
    (S)-6,8-dichloro-2-pentylchroman-4-one (S-7a)2-pentyl, 6,8-dichloro1.5Selective vs SIRT1/SIRT3
    6,8-dichloro-2-(2-(pyridin-2-yl)ethyl)chroman-4-one2-(2-(pyridin-2-yl)ethyl), 6,8-dichloro3.7Selective vs SIRT1/SIRT3

    Inhibition of Monoamine Oxidase (MAO)

    Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters and are important targets in the treatment of neurological disorders. mdpi.comacs.org The potential for this compound analogues to inhibit these enzymes has been explored.

    Studies on gem-dimethylchroman-4-amines showed only low inhibitory activity against both MAO-A and MAO-B. core.ac.uk Even N-propargylated versions, designed to act as "warhead" inhibitors, were only moderately active. nih.gov Subsequent NMR experiments suggested a lack of covalent binding between the N-propargyl unit of these inhibitors and the FAD cofactor of the enzyme. core.ac.uk However, other studies on related chromone derivatives have identified compounds with potent, competitive, and selective MAO-B inhibition in the nanomolar range. acs.orgacs.org This suggests that while the specific gem-dimethylchroman-4-amine scaffold may not be optimal for MAO inhibition, the broader chroman/chromone framework holds potential for designing effective inhibitors for this enzyme class. researchgate.netjmb.or.kr

    Computational Chemistry and Rational Drug Design Strategies for S Chroman 4 Amine Based Ligands

    Molecular Docking and Ligand-Protein Interaction Analysis of (S)-chroman-4-amine Derivatives

    Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies provide critical insights into their binding modes and the specific molecular interactions that govern their biological activity.

    Research on gem-dimethyl-chroman-4-amine derivatives as inhibitors of equine serum butyrylcholinesterase (eqBuChE) utilized molecular docking to understand their mechanism of action. core.ac.uk These studies revealed that the chroman-4-amine (B2768764) compounds engage in key interactions within the enzyme's active site. core.ac.uk Similarly, docking simulations of chroman-4-one derivatives, which share the core chroman ring, have been conducted against a variety of protein targets. For instance, in studies targeting sirtuin 2 (SIRT2), a homology model was constructed to predict how chroman-4-one inhibitors bind. acs.org The docking results showed that the carbonyl oxygen of the chroman-4-one scaffold forms hydrogen bonds with specific amino acid residues like Gln142, while methyl groups can fit into small hydrophobic pockets. acs.org

    In another study targeting cyclooxygenase-2 (COX-2), docking analysis of a newly synthesized chromane (B1220400) derivative, 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one, and its analogues helped to elucidate their potential anti-inflammatory mechanism. researchgate.net The analysis identified favorable binding interactions within the COX-2 active site, suggesting that the chromane scaffold is a promising pharmacophore for developing novel COX-2 inhibitors. researchgate.net Docking studies on chroman derivatives have also been performed against other targets such as β-glucuronidase and cyclin-dependent kinases (CDKs), consistently highlighting the importance of hydrogen bonds and hydrophobic interactions in ligand recognition. mdpi.comnih.gov These computational predictions are crucial for rationally designing derivatives with improved affinity and specificity.

    Table 1: Summary of Molecular Docking Studies on Chroman Derivatives

    Chroman Derivative ClassProtein TargetKey Interactions ObservedSoftware/MethodReference
    gem-dimethyl-chroman-4-amineButyrylcholinesterase (BuChE)Mixed inhibition mechanism suggested by docking insights.Not Specified core.ac.uk
    Functionalized chroman-4-onesSirtuin 2 (SIRT2)Hydrogen bonds with Gln142; hydrophobic interactions.Homology Modeling (based on PDB: 4I5I) acs.org
    2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-oneCyclooxygenase-2 (COX-2)Favorable binding in the active site, suggesting COX-2 inhibition.Not Specified (PDB ID: 1CX2) researchgate.net
    Chromen-4-one-oxadiazole analogsβ-GlucuronidaseHydrogen bond with Tyr487; carbon-hydrogen bond with His509.Not Specified (PDB ID: 1BHG) mdpi.com
    3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dioneCyclin-Dependent Kinases (CDKs)Inhibitory nature confirmed by numerous interactions with the protein.Not Specified nih.gov

    Pharmacophore Modeling and Virtual Screening for Novel Binding Partners

    Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. For the this compound scaffold, these models typically include features such as hydrogen bond acceptors (e.g., the pyran oxygen), hydrogen bond donors (the amine group), aromatic rings, and hydrophobic regions. researchgate.net

    These pharmacophore models can be either ligand-based, derived from a set of known active molecules, or structure-based, generated from the ligand-protein complex. researchgate.netijper.org Once developed, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases like ZINC, DrugBank, or Maybridge. researchgate.netijper.org This process filters for molecules that match the pharmacophoric features, allowing for the rapid identification of novel chemical entities that are likely to bind to the target of interest. frontiersin.org

    For example, a combined ligand- and structure-based pharmacophore modeling approach was used to search for potential anticancer agents based on the related 4H-chromen-4-one structure. ijper.org This led to the identification of a potent hit from the databases, demonstrating the effectiveness of this strategy. ijper.org The validation of pharmacophore models is a critical step, often involving statistical methods such as Receiver Operating Characteristic (ROC) curve analysis on a dataset containing known active and decoy compounds to ensure the model can effectively distinguish between binders and non-binders. frontiersin.org

    Quantum Chemical Calculations for Conformational Analysis and Stereoelectronic Effects

    Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the intrinsic properties of molecules like this compound. nih.govajol.info These methods provide a deep understanding of a molecule's three-dimensional structure, conformational stability, and electronic properties, which collectively influence its interaction with biological targets.

    By optimizing the molecular geometry using DFT methods, such as the B3LYP functional with a 6-311G+(d,p) basis set, researchers can determine the lowest energy (most stable) conformation of this compound and its derivatives. nih.govconicet.gov.ar This conformational analysis is vital because the biological activity of a molecule is highly dependent on the specific 3D shape it adopts to fit into a protein's binding site.

    Furthermore, quantum chemical calculations elucidate stereoelectronic effects by analyzing frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Analysis of the molecular electrostatic potential (MEP) map reveals the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are crucial for forming non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with a protein target. ajol.inforesearchgate.net

    De Novo Drug Design Approaches Utilizing the this compound Scaffold

    De novo drug design involves the computational creation of novel molecular structures with desired properties, often by assembling smaller fragments or by growing a molecule within the constraints of a protein's binding site. The this compound structure is an excellent starting point, or scaffold, for such design strategies due to its favorable drug-like properties and proven role in bioactive compounds. gu.semdpi.com

    In one common approach, the chroman scaffold is placed in the active site of a target protein, and computational algorithms then explore various chemical substitutions at different positions on the ring system. jmbfs.org This "group replacement" or "scaffold decoration" strategy aims to generate new derivatives with optimized interactions, leading to higher binding affinity and selectivity. jmbfs.org For instance, a study on 4-chromanone (B43037) derivatives for opioid binding used this method to generate nearly a thousand new molecules computationally, from which the most promising candidates were selected for further evaluation. jmbfs.org

    The chroman scaffold can also be used in the development of peptidomimetics, where it serves as a rigid framework to mimic the secondary structures of peptides, such as β-turns. gu.se This approach has been applied to design mimetics of the peptide hormone somatostatin (B550006), resulting in chroman-4-one-based compounds with agonistic properties at somatostatin receptors. gu.seacs.org These de novo strategies leverage the structural and chemical versatility of the this compound scaffold to design innovative therapeutic agents.

    Emerging Research Directions and Future Perspectives for S Chroman 4 Amine

    Development of (S)-Chroman-4-amine-Based Probes for Chemical Biology

    The unique photophysical and chemical properties of chromene derivatives make them valuable for biological applications. aip.org Researchers are actively developing this compound-based probes to investigate biological processes. These probes are designed to interact with specific targets within a cell, allowing for their visualization and study.

    One notable application is in the creation of fluorescent probes. For instance, the "thiol-chromene" click reaction allows for the selective and rapid identification of thiols. aip.org This has led to the development of chromene-based sensors for various biologically important molecules, including amino acids and hydrogen peroxide. aip.org Furthermore, these probes can be designed to target specific subcellular organelles, providing insights into their function and the processes that occur within them. aip.org

    Integration into Fragment-Based Drug Discovery (FBDD) Platforms

    Fragment-Based Drug Discovery (FBDD) is a method used to identify lead compounds for drug development by screening small, low-molecular-weight compounds, or "fragments," that bind to biological targets. biosolveit.de The this compound scaffold is well-suited for FBDD due to its relatively simple structure and its ability to be readily modified. rsc.org

    The process of FBDD often involves identifying a weakly binding fragment and then synthetically elaborating it to create a more potent ligand. rsc.org This can be achieved through several strategies:

    Growing: Expanding the fragment to occupy adjacent, empty pockets within the target protein. biosolveit.de

    Linking: Connecting two different fragments that bind to separate pockets of the target. biosolveit.de

    Merging: Fusing two fragments that interact within the same binding site into a single, more efficient molecule. biosolveit.de

    The modular nature of the this compound scaffold allows for its systematic elaboration in three dimensions, which is a key challenge in FBDD. chemrxiv.org This is facilitated by the availability of bifunctional building blocks that can be used to explore a range of three-dimensional vectors. chemrxiv.org

    Exploration of Polypharmacology and Multi-Target-Directed Ligands

    Polypharmacology is an emerging paradigm in drug discovery that focuses on designing single drug compounds that can interact with multiple targets. nih.gov This approach is particularly relevant for complex, multifactorial diseases like Alzheimer's disease, where targeting a single pathological pathway may not be sufficient. nih.govrsc.org The this compound scaffold is being explored for its potential in developing such multi-target-directed ligands (MTDLs).

    For example, chromone-based derivatives have been designed and synthesized to act as inhibitors of both monoamine oxidases (MAOs) and cholinesterases, two key enzyme targets in Alzheimer's disease. researchgate.net Some of these compounds have shown potent and selective inhibition of these enzymes. researchgate.net Research has also focused on developing chromanone-based compounds that exhibit activity at multiple targets relevant to Alzheimer's, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). acs.org

    A notable development in this area is the identification of a small molecule cocktail, CEPT, which includes Chroman 1, a potent ROCK inhibitor. nih.gov This cocktail has been shown to dramatically improve the viability of human pluripotent stem cells and their differentiated progeny by simultaneously blocking several stress mechanisms. nih.gov This demonstrates the potential of polypharmacology to achieve comprehensive cytoprotection and has significant implications for regenerative medicine and drug development. nih.gov

    Advancements in Automated Synthesis and High-Throughput Screening for this compound Derivatives

    The demand for large and diverse libraries of this compound derivatives for drug discovery has driven advancements in automated synthesis and high-throughput screening (HTS). HTS allows for the rapid screening of tens of thousands of compounds to identify potential drug candidates. nih.gov

    Modern compound libraries for HTS can contain over 225,000 diverse molecules. stanford.edu To populate these libraries, companies are synthesizing hundreds of thousands of new compounds annually. enamine.net The synthesis of chroman-4-one derivatives, a precursor to this compound, can be achieved through various methods, including base-promoted aldol (B89426) condensation and intramolecular oxa-Michael ring closure reactions. acs.org More recently, metal-free, cascade radical annulation reactions have been developed for the synthesis of functionalized chroman-4-ones. mdpi.com

    To accelerate the synthesis process, high-throughput experimentation (HTE) in microtiter plates, facilitated by liquid handling robots, is being employed. rsc.org This allows for the rapid screening of reaction conditions on a small scale, with promising reactions then scaled up using continuous flow chemistry to produce larger quantities of the desired compounds. rsc.org These advancements are crucial for efficiently exploring the chemical space around the this compound scaffold and identifying novel drug candidates.

    Q & A

    Basic Research Questions

    Q. What are the primary synthetic routes for (S)-chroman-4-amine, and how can enantiomeric purity be validated experimentally?

    • Methodological Answer : this compound is typically synthesized via enantioselective methods such as asymmetric hydrogenation or chiral auxiliary-mediated alkylation. For example, tert-butanesulfinyl imine intermediates are used to control stereochemistry, followed by column chromatography (hexane/AcOEt, 2:1) for purification . Enantiomeric purity is validated using polarimetry ([α]D measurements) and chiral HPLC. NMR (¹H/¹³C) and HRMS are critical for structural confirmation, as demonstrated in studies yielding >85% enantiomeric excess (e.e.) .

    Q. How can researchers characterize the physicochemical properties of this compound derivatives for pharmacological studies?

    • Methodological Answer : Key properties include solubility (tested in DMSO/PBS), logP (via shake-flask method), and pKa (using potentiometric titration). For MAO inhibition assays, derivatives are evaluated at 1 µM concentrations in duplicate experiments, with fluorescence-based readouts to quantify activity. Negative inhibition values (higher RFU than controls) require recalibration of assay conditions or normalization to solvent blanks .

    Q. What are the standard protocols for stability testing of this compound under varying pH and temperature conditions?

    • Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–10) at 25°C and 40°C for 24–72 hours. Samples are analyzed via HPLC-UV at 254 nm to monitor degradation. For oxidative stability, hydrogen peroxide (3%) is used as a stressor, with LC-MS to identify degradation products .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in biological activity data for this compound analogs (e.g., inconsistent MAO inhibition results)?

    • Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme batch differences) or compound solubility issues. To mitigate this:

    • Standardize enzyme sources and pre-incubation times.
    • Include internal controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
    • Validate results across multiple assays (e.g., fluorometric vs. radiometric) .
    • Use multivariate statistical analysis (ANOVA with post-hoc Tukey tests) to assess significance .

    Q. What computational strategies (e.g., DFT calculations) are employed to optimize the enantioselective synthesis of this compound?

    • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict transition-state energies and stereochemical outcomes. For example, studies on dibenzo derivatives used DFT to model the stereochemical influence of tert-butanesulfinyl groups on imine intermediates, achieving >90% correlation between theoretical and experimental e.e. values .

    Q. How can researchers design in vivo studies to evaluate the antineoplastic potential of this compound derivatives while addressing metabolic instability?

    • Methodological Answer :

    • Prodrug Design : Introduce acetyl or trifluoroacetyl groups to improve bioavailability, as seen in derivatives like 3k .
    • Pharmacokinetic Profiling : Conduct IV/PO dosing in rodent models with LC-MS/MS plasma analysis.
    • Metabolite Identification : Use hepatocyte incubations and UPLC-QTOF-MS to detect phase I/II metabolites .

    Data Analysis and Reproducibility

    Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound bioactivity studies?

    • Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) calculate IC50 values. Use software like GraphPad Prism to fit data, reporting 95% confidence intervals. For reproducibility, raw datasets (RFU values, instrument parameters) must be archived in supplementary materials .

    Q. How should researchers address discrepancies between computational predictions and experimental yields in enantioselective synthesis?

    • Methodological Answer : Discrepancies often stem from solvent effects or unaccounted steric hindrance. Solutions include:

    • Re-optimizing reaction conditions (e.g., switching from THF to DCM).
    • Performing scale-down experiments to identify side reactions.
    • Validating computational models with experimental kinetic data (e.g., Eyring plots) .

    Ethical and Reporting Standards

    Q. What guidelines ensure ethical reporting of negative or inconclusive results in this compound research?

    • Methodological Answer : Follow the ARRIVE 2.0 guidelines for preclinical studies. Negative results (e.g., lack of MAO inhibition) must be reported with full methodological transparency, including raw data and instrument calibration details. Use the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.